molecular formula C10H6FNO B3117599 2-Fluoroquinoline-3-carbaldehyde CAS No. 2248030-70-6

2-Fluoroquinoline-3-carbaldehyde

Cat. No.: B3117599
CAS No.: 2248030-70-6
M. Wt: 175.16 g/mol
InChI Key: YRWQNKNAKLKPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroquinoline-3-carbaldehyde (CAS 224769-43-1) is a high-purity chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features a reactive aldehyde group and a halogen substituent, making it a versatile precursor for constructing diverse quinoline-based heterocyclic systems through nucleophilic substitution and condensation reactions . Quinoline scaffolds are of significant research interest due to their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties . As a fluoroquinoline derivative, it serves as a key intermediate in the development of novel compounds for pharmacological evaluation. The structure is amenable to further functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize drug-like properties . The synthetic application of this reagent is often facilitated by Vilsmeier-Haack formylation, a common route to such carbaldehyde derivatives . Researchers utilize this compound under the strict understanding that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWQNKNAKLKPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Fluoroquinoline-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized and then the chlorine atom is replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using oxidizing agents and various amines . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

2-Fluoroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Fluoroquinoline-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IIα . These enzymes are crucial for bacterial DNA replication and cell division, making the compound effective as an antibacterial agent. The binding affinities of the compound to these enzymes have been studied using molecular docking analysis .

Comparison with Similar Compounds

Key observations :

  • Fluorine’s high electronegativity polarizes the quinoline ring but lacks the leaving-group propensity of chlorine or bromine, limiting nucleophilic substitution reactivity .

2-Chloroquinoline-3-carbaldehyde

Synthesized via Vilsmeier–Haack cyclization of acetanilide derivatives using POCl₃ and DMF, achieving yields >75% . The chloro group is introduced regioselectively at the 2-position.

This compound

  • Electrophilic fluorination: Use of Selectfluor or N-fluoropyridinium salts on quinoline precursors.
  • Halogen exchange : Replacement of chloro or nitro groups with fluorine via nucleophilic aromatic substitution (e.g., using KF/18-crown-6) .

Challenges : Fluorine’s poor leaving-group ability complicates post-functionalization compared to chloro analogs.

Reactivity and Functionalization

Aldehyde Group Reactivity

Both fluoro and chloro derivatives undergo:

  • Condensation reactions : With amines or hydrazines to form Schiff bases.
  • Nucleophilic additions : Grignard reagents or cyanide attack at the aldehyde carbon.

Divergence : Electron-withdrawing fluorine may slightly reduce the electrophilicity of the aldehyde compared to chloro derivatives, slowing reaction rates .

Halogen-Specific Reactions

  • Chloro derivatives : Participate in Ullmann couplings, Suzuki-Miyaura cross-couplings, and nucleophilic substitutions (e.g., with amines or thiols) .
  • Fluoro derivatives: Limited to electrophilic aromatic substitutions or C–F bond activation under harsh conditions (e.g., Pd catalysis).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoroquinoline-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Answer : The Vilsmeier-Haack reaction is a common method for synthesizing quinoline-3-carbaldehyde derivatives. Starting with substituted acetanilides, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, enabling formylation at the 3-position of the quinoline ring . Reaction parameters such as temperature (optimized at 353 K), solvent polarity, and stoichiometric ratios of POCl₃/DMF critically affect yield and purity. Post-synthesis purification via recrystallization (e.g., using petroleum ether/ethyl acetate mixtures) is essential to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., aldehyde proton at δ ~10 ppm) and carbon backbone structure .
  • FTIR : Confirms functional groups (aldehyde C=O stretch at ~1700 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
  • Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for structural validation .
  • X-ray Crystallography : Resolves crystal packing and substituent orientation, often using SHELX software for refinement .

Q. How does the fluorine substituent at the 2-position influence the compound’s reactivity compared to other halogenated analogs?

  • Answer : The electron-withdrawing fluorine atom enhances electrophilic substitution at the aldehyde group (C-3) while reducing nucleophilic aromatic substitution (SNAr) reactivity compared to chloro or bromo analogs. This is due to fluorine’s strong inductive effect and smaller atomic radius, which sterically hinders attack at the 2-position .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this compound?

  • Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. For example, the LUMO of this compound localizes at the aldehyde group, favoring nucleophilic additions (e.g., hydrazine condensation). Comparative studies with chloro analogs show reduced charge density at C-2 due to fluorine’s electronegativity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay conditions (e.g., bacterial strain, solvent polarity). Systematic meta-analysis of structure-activity relationships (SARs) and controlled replication studies under standardized protocols (e.g., CLSI guidelines) are recommended. For example, fluoro-substituted derivatives exhibit enhanced membrane permeability in Gram-negative bacteria compared to non-fluorinated analogs .

Q. How do crystallographic data inform the design of this compound-based metal complexes?

  • Answer : X-ray structures reveal key coordination sites. The aldehyde oxygen and quinoline nitrogen act as bidentate ligands for metals like Cu(II) or Pd(II), forming square-planar or octahedral complexes. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy in bond length/angle measurements, critical for optimizing catalytic or antimicrobial properties .

Methodological Challenges and Solutions

Q. What are the limitations of common synthetic routes, and how can they be mitigated?

  • Answer :

  • Challenge : Side reactions (e.g., over-oxidation of the aldehyde group).
  • Solution : Use mild oxidizing agents (e.g., MnO₂) and inert atmospheres to preserve aldehyde integrity .
  • Challenge : Low yields in SNAr reactions due to fluorine’s poor leaving-group ability.
  • Solution : Employ high-temperature microwave-assisted synthesis or transition-metal catalysts (e.g., Pd/C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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